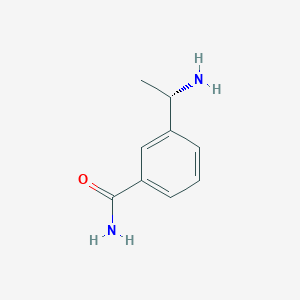
(S)-3-(1-aminoethyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1-aminoethyl)benzamide hydrochloride is a chiral compound with a benzamide structure. It is characterized by the presence of an aminoethyl group attached to the benzamide moiety. This compound is of interest in various fields due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-aminoethyl)benzamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzamide core.
Chiral Aminoethyl Group Introduction: The chiral aminoethyl group is introduced through a series of reactions, often involving chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization or chromatography to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
(S)-3-(1-aminoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitro-substituted benzamides.
科学研究应用
(S)-3-(1-aminoethyl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-3-(1-aminoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
®-3-(1-aminoethyl)benzamide hydrochloride: The enantiomer of the compound with different stereochemistry.
N-methylbenzamide: A structurally similar compound with a methyl group instead of an aminoethyl group.
Benzamide: The parent compound without the aminoethyl substitution.
Uniqueness
(S)-3-(1-aminoethyl)benzamide hydrochloride is unique due to its chiral nature and the presence of the aminoethyl group, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound in the synthesis of chiral drugs and in studies of stereochemistry.
属性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
3-[(1S)-1-aminoethyl]benzamide |
InChI |
InChI=1S/C9H12N2O/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m0/s1 |
InChI 键 |
PJYWNTXHGXEKSG-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)N)N |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


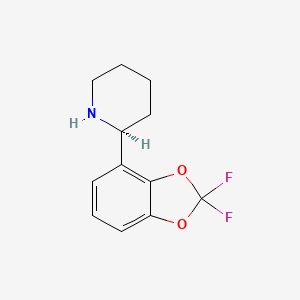
![1h-Pyrano[3,4-d]pyrimidine](/img/structure/B13111894.png)
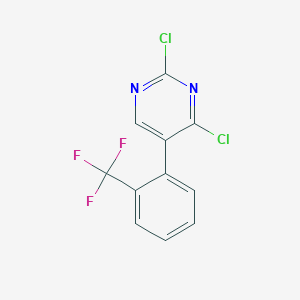
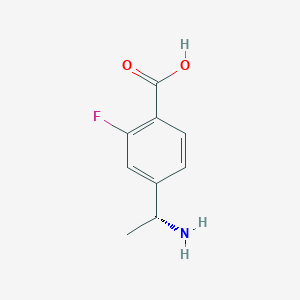

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)
![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)

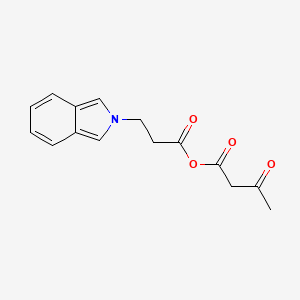
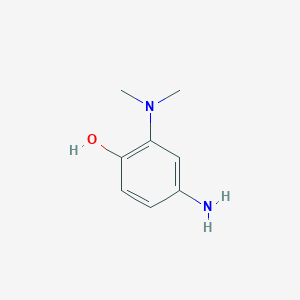
![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)
![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)
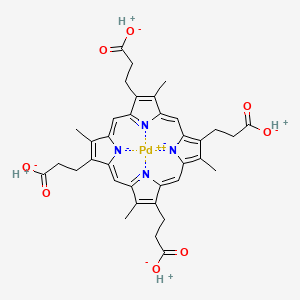
![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)
